

An In-depth Toxicological Assessment of 3-(4-Chlorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(4-Chlorophenyl)benzaldehyde

Cat. No.: B147907

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

3-(4-Chlorophenyl)benzaldehyde is a bi-aryl aldehyde with a chemical structure that suggests potential applications in medicinal chemistry and materials science. As with any novel compound intended for further development, a thorough understanding of its toxicological profile is paramount for ensuring the safety of researchers and for predicting its potential effects in biological systems. This technical guide provides a comprehensive overview of the known and predicted toxicological properties of **3-(4-Chlorophenyl)benzaldehyde**, drawing upon available data for the compound itself and employing a read-across approach from structurally similar molecules, including 4-chlorobenzaldehyde, 3-chlorobenzaldehyde, benzaldehyde, and biphenyl. This methodology allows for a robust preliminary hazard identification and risk assessment in the absence of direct, extensive experimental data on the target molecule.

Chemical and Physical Properties

Property	Value	Source
Chemical Formula	C ₁₃ H ₉ ClO	
Molecular Weight	216.66 g/mol	
Appearance	Solid (predicted)	Inferred from analogs
CAS Number	139502-80-0	

Toxicological Profile: A Read-Across Approach

Due to the limited availability of direct toxicological studies on **3-(4-Chlorophenyl)benzaldehyde**, this guide utilizes a read-across approach. This well-established toxicological principle involves predicting the properties of a substance by using data from structurally similar chemicals. The primary analogs used for this assessment are 4-chlorobenzaldehyde and 3-chlorobenzaldehyde, with supporting data from the parent molecules, benzaldehyde and biphenyl.

Acute Toxicity

The acute toxicity of **3-(4-Chlorophenyl)benzaldehyde** is predicted to be moderate via the oral route and low via the dermal route. Inhalation may cause respiratory irritation. These predictions are based on the available data for its structural analogs.

Oral Toxicity: Data for 4-chlorobenzaldehyde shows a range of oral LD50 values in rats. One source reports an LD50 of 1575 mg/kg, with observed effects including altered sleep time, general depressed activity, and excitement[1]. Another source indicates an LD50 of 1400 mg/kg[2]. A third source provides a more conservative LD50 of 840 mg/kg[3]. Based on these values, **3-(4-Chlorophenyl)benzaldehyde** is likely to be classified as harmful if swallowed.

Dermal Toxicity: The dermal toxicity of 4-chlorobenzaldehyde is reported to be low, with an LD50 in rats of >5,000 mg/kg. This suggests that acute dermal toxicity is not a primary concern for **3-(4-Chlorophenyl)benzaldehyde**.

Inhalation Toxicity: While specific LC50 data for **3-(4-Chlorophenyl)benzaldehyde** is unavailable, both 3-chlorobenzaldehyde and 4-chlorobenzaldehyde are reported to cause respiratory irritation[1][4][5][6][7][8]. One source indicates an LC50 for 4-chlorobenzaldehyde in rats of >0.241 mg/l for a 4-hour vapor exposure. Given the aldehyde functional group, it is prudent to assume that **3-(4-Chlorophenyl)benzaldehyde** may also be a respiratory irritant.

Summary of Acute Toxicity Data for Analogs:

Analog	Test	Species	Route	Value	Reference
4-Chlorobenzaldehyde	LD50	Rat	Oral	1575 mg/kg	[1]
4-Chlorobenzaldehyde	LD50	Rat	Oral	1400 mg/kg	[2]
4-Chlorobenzaldehyde	LD50	Rat	Oral	840 mg/kg	[3]
4-Chlorobenzaldehyde	LD50	Rat	Dermal	>5,000 mg/kg	
4-Chlorobenzaldehyde	LC50	Rat	Inhalation	>0.241 mg/l (4h)	

Skin and Eye Irritation

Based on data from its chlorinated benzaldehyde analogs, **3-(4-Chlorophenyl)benzaldehyde** is predicted to be a skin and eye irritant.

- Skin Irritation: Both 3-chlorobenzaldehyde and 4-chlorobenzaldehyde are classified as skin irritants[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#). For 4-chlorobenzaldehyde, severe skin irritation was observed in rabbits after 24 hours of exposure.
- Eye Irritation: Similarly, both analogs are classified as causing serious eye irritation[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#). Studies on rabbits with 4-chlorobenzaldehyde resulted in a classification of serious eye irritation according to OECD Test Guideline 405.

Skin Sensitization

There is evidence to suggest that **3-(4-Chlorophenyl)benzaldehyde** may be a skin sensitizer. A Local Lymph Node Assay (LLNA) conducted on mice with o-chlorobenzaldehyde yielded a

positive result, and by analogy, 4-chlorobenzaldehyde is also considered a skin sensitizer[3]. Therefore, it is reasonable to assume a similar potential for **3-(4-Chlorophenyl)benzaldehyde**.

Genotoxicity

The genotoxic potential of **3-(4-Chlorophenyl)benzaldehyde** is uncertain, but warrants consideration due to its structural features. Aldehydes as a class of compounds are known to have the potential to interact with DNA. However, direct testing of its analogs has produced mixed results.

An Ames test (OECD Test Guideline 471) on *Salmonella typhimurium* with and without metabolic activation for 4-chlorobenzaldehyde was reported as negative. The National Toxicology Program (NTP) also reported that 4-chlorobenzaldehyde was negative in bacterial mutagenicity studies[9]. In contrast, the parent compound, benzaldehyde, was not mutagenic in *Salmonella* but did induce sister chromatid exchanges in Chinese hamster ovary (CHO) cells and was positive in the mouse lymphoma assay[10][11].

The biphenyl moiety also has a complex genotoxicity profile. While biphenyl itself shows mixed results in various assays, there is evidence that its metabolites can be more genotoxic[12].

Given this information, while the direct analog 4-chlorobenzaldehyde appears to be non-mutagenic in the Ames test, the potential for genotoxicity of **3-(4-Chlorophenyl)benzaldehyde** cannot be entirely ruled out, especially considering the broader data on aldehydes and biphenyls. Further testing would be required for a definitive conclusion.

Carcinogenicity

There is no direct data on the carcinogenicity of **3-(4-Chlorophenyl)benzaldehyde** or its chlorinated analogs. The International Agency for Research on Cancer (IARC) has not classified 4-chlorobenzaldehyde as a carcinogen[1][13].

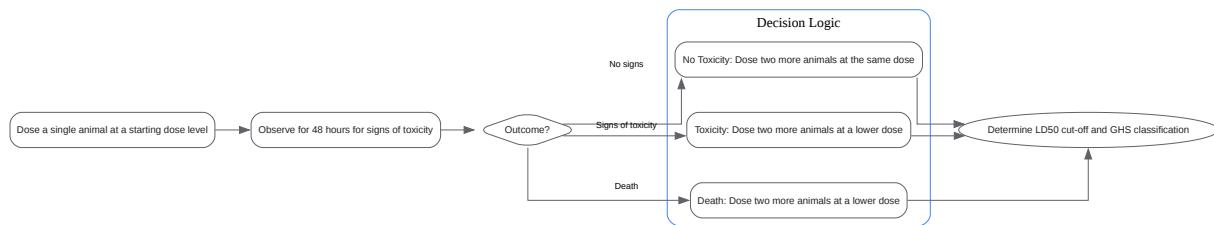
The National Toxicology Program (NTP) conducted a 2-year gavage study on benzaldehyde in rats and mice. The study found no evidence of carcinogenic activity in male or female rats. However, in mice, there was some evidence of carcinogenic activity, indicated by an increased incidence of squamous cell papillomas of the forestomach[10][11].

Studies on biphenyl have provided suggestive evidence for carcinogenicity in animals, with observations of urinary bladder tumors in male rats and liver tumors in female mice[12].

Based on the available data, a definitive conclusion on the carcinogenicity of **3-(4-Chlorophenyl)benzaldehyde** cannot be made.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of **3-(4-Chlorophenyl)benzaldehyde** and its direct analogs is scarce. Safety Data Sheets for 4-chlorobenzaldehyde and 3-chlorobenzaldehyde typically state that no data is available for these endpoints[1][7].


Experimental Protocols and Methodologies

To provide a framework for future toxicological evaluation of **3-(4-Chlorophenyl)benzaldehyde**, this section outlines standard experimental protocols for key toxicological endpoints.

Acute Oral Toxicity (OECD Test Guideline 423: Acute Toxic Class Method)

This method is used to estimate the LD50 and identify the acute toxicity hazard class.

Workflow:

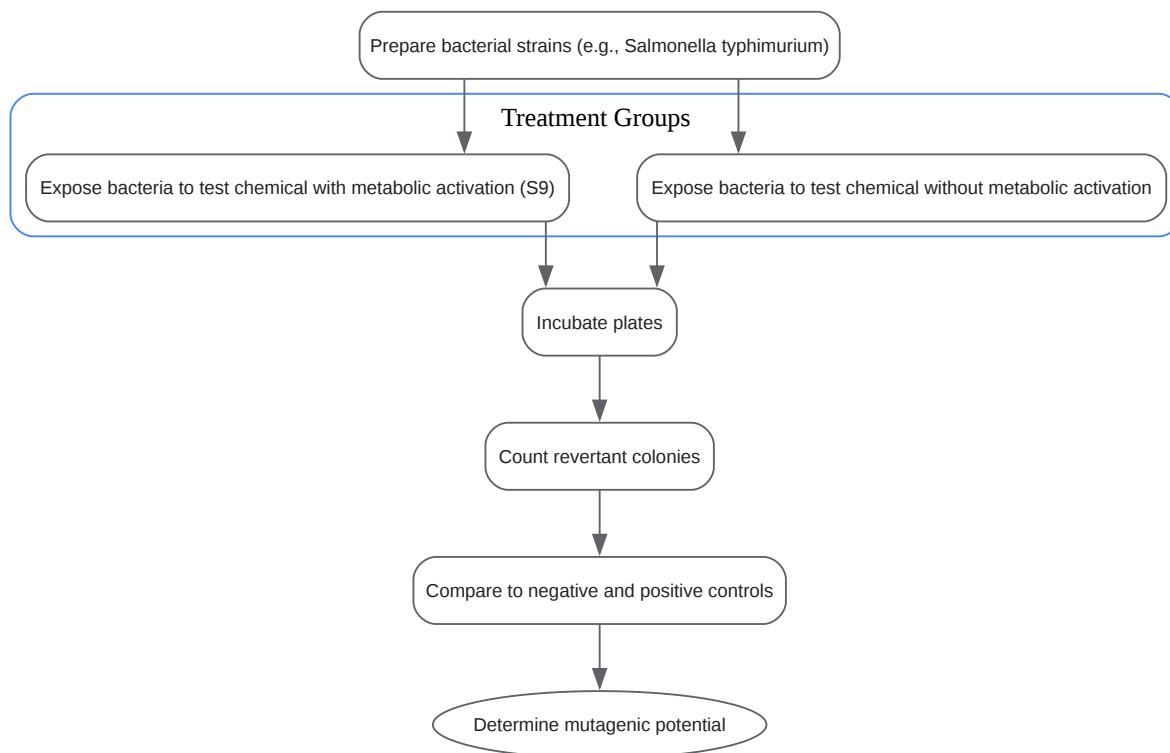
[Click to download full resolution via product page](#)

Caption: OECD 423 Acute Oral Toxicity Workflow

In Vitro Skin Irritation (OECD Test Guideline 439: Reconstructed Human Epidermis Test Method)

This in vitro test assesses the potential of a substance to cause skin irritation.

Workflow:


[Click to download full resolution via product page](#)

Caption: In Vitro Skin Irritation Test Workflow

Bacterial Reverse Mutation Test (Ames Test - OECD Test Guideline 471)

This test is used to evaluate the mutagenic potential of a chemical.

Workflow:

[Click to download full resolution via product page](#)

Caption: Ames Test Workflow for Mutagenicity

Conclusion and Recommendations

Based on a comprehensive read-across analysis of its structural analogs, **3-(4-Chlorophenyl)benzaldehyde** is predicted to be a compound of moderate acute oral toxicity and is likely to be a skin and eye irritant, as well as a potential skin sensitizer. The genotoxic and carcinogenic potential remains uncertain and requires further investigation.

For drug development professionals and researchers, it is recommended to handle **3-(4-Chlorophenyl)benzaldehyde** with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area to avoid inhalation of dust or vapors.

Further experimental studies are necessary to definitively characterize the toxicological profile of **3-(4-Chlorophenyl)benzaldehyde**. Priority should be given to in vitro assays for skin irritation, eye irritation, and genotoxicity to confirm the predictions made in this guide. An acute oral toxicity study would also be valuable for confirming its hazard classification.

References

- 4-CHLOROBENZALDEHYDE Safety D
- 3-CHLOROBENZALDEHYDE MSDS CAS-No.: 587-04-2 MSDS - Loba Chemie. [\[Link\]](#)
- material safety data sheet - 4-chloro benzaldehyde 98%. [\[Link\]](#)
- 4-Chlorobenzaldehyde (104-88-1) | Chemical Effects in Biological Systems - NIH. [\[Link\]](#)
- Biphenyl (1,1-biphenyl) - DCCEEW. [\[Link\]](#)
- 4-Chlorobenzaldehyde - Hazardous Agents - Haz-Map. [\[Link\]](#)
- Benzaldehyde.

[\[https://www.bat.com/group/sites/UK__9D9KCY.nsf/vwPagesWebLive/DOAWWG7C/FILE/Benzaldehyde.pdf\]](https://www.bat.com/group/sites/UK__9D9KCY.nsf/vwPagesWebLive/DOAWWG7C/FILE/Benzaldehyde.pdf)

- Biphenyl | EPA. [\[Link\]](#)
- Biphenyl - Wikipedia. [\[Link\]](#)
- Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC - NIH. [\[Link\]](#)
- Biphenyl (CICADS) - Inchem.org. [\[Link\]](#)
- NTP technical report on the toxicology and carcinogenesis studies of benzaldehyde (CAS no. 100-52-7) in F344 N rats and B6C3F 1 mice : (gavage studies)
- NTP Technical Reports Index - N
- 4-Chlorobenzaldehyde | C7H5ClO | CID 7726 - PubChem. [\[Link\]](#)
- 3-Chlorobenzaldehyde | C7H5ClO | CID 11477 - PubChem. [\[Link\]](#)
- TR-378: Benzaldehyde (CASRN 100-52-7) in F344/N Rats and B6C3F1Mice (Gavage Studies)
- SIGMA-ALDRICH - Durham Tech. [\[Link\]](#)
- Abstract for TR-378 - N
- 4-Chlorobenzaldehyde (CHEM009108) - ContaminantDB. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. multichemindia.com [multichemindia.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-Chlorobenzaldehyde | C7H5ClO | CID 11477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. durhamtech.edu [durhamtech.edu]
- 9. 4-Chlorobenzaldehyde (104-88-1) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Abstract for TR-378 [ntp.niehs.nih.gov]
- 12. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Page loading... [guidechem.com]
- To cite this document: BenchChem. [An In-depth Toxicological Assessment of 3-(4-Chlorophenyl)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147907#toxicological-data-of-3-4-chlorophenyl-benzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com